molecular formula C15H22O2 B2666693 5-(4-Tert-butylphenyl)pentanoic acid CAS No. 101100-63-4

5-(4-Tert-butylphenyl)pentanoic acid

Cat. No. B2666693
CAS RN: 101100-63-4
M. Wt: 234.339
InChI Key: ADOMZIHVRVNNAC-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)pentanoic acid is a chemical compound with the molecular formula C15H22O2 . It is also known as Benzenepentanoic acid, 4-(1,1-dimethylethyl)- .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22O2/c1-15(2,3)13-10-8-12(9-11-13)6-4-5-7-14(16)17/h8-11H,4-7H2,1-3H3,(H,16,17) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 67-68°C . Its molecular weight is 234.34 .

Scientific Research Applications

Chromogenic Protease Substrates

  • A study by Badalassi et al. (2002) demonstrated the use of a chromogenic amino acid derivative for the selective assay of HIV protease. The derivative, prepared from ethyl (E)-4-benzyloxypent-2-enoate, was utilized in solid-phase peptide synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic substrates for proteases, facilitating the spectrophotometric detection of HIV-protease activity at 405 nm (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Medicinal Chemistry

  • Westphal et al. (2015) discussed the tert-butyl group's role in medicinal chemistry, noting its incorporation into bioactive compounds often leads to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. The study provided comparative data on alternative substituents that could be used in drug discovery to optimize the balance between desirable and adverse properties (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

Organic Synthesis

  • Li et al. (2015) presented a novel metal-free method for the oxidative 1,2-alkylarylation of unactivated alkenes, enabling the synthesis of 5-oxo-pentanenitriles through a reaction involving the α-C(sp3)-H bonds of acetonitriles. This process represents a new access to acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li, Liu, Li, Wang, & Li, 2015).

Safety and Hazards

The safety information for 5-(4-Tert-butylphenyl)pentanoic acid indicates that it may cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-(4-tert-butylphenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,3)13-10-8-12(9-11-13)6-4-5-7-14(16)17/h8-11H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMZIHVRVNNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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